Ammonium iron(III) hexacyanoferrate(II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ammonium iron(III) hexacyanoferrate(II) is an inorganic compound that is extensively used as an Iron Oxide dye . It is employed as an intermediate for pharmaceuticals and is also used in decorative cosmetics .

Molecular Structure Analysis

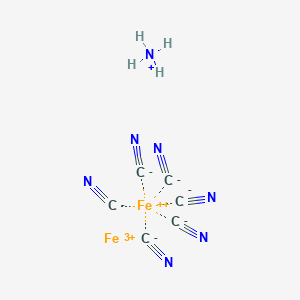

The molecular formula of Ammonium iron(III) hexacyanoferrate(II) is C6H6Fe2N7O . The complex ion is [Fe(CN)6]4− and the counter ion is Fe3+. After balancing the charge, the formula becomes Fe4[Fe(CN)6]3 .Chemical Reactions Analysis

Ammonium iron(III) hexacyanoferrate(II) is an inorganic cyanide. Inorganic cyanides react slowly with water to evolve gaseous hydrogen cyanide (HCN). Acids cause the rapid evolution of HCN . Aqueous ammonia reacts with Fe(III) ions to produce red-brown Fe(OH)3 .Physical And Chemical Properties Analysis

Ammonium iron(III) hexacyanoferrate(II) appears as a dark blue powder . It is soluble in water and mineral acids but insoluble in alkali .Aplicaciones Científicas De Investigación

Ion Exchange Capabilities

Ammonium iron(III) hexacyanoferrate(II) exhibits remarkable ion exchange capabilities due to its mixed-valence nature and open 3D frameworks . These properties facilitate diffusion-driven processes, making it an excellent candidate for applications that require ion insertion or exchange. For instance, it can be used in environmental remediation to remove heavy metals from wastewater through ion exchange mechanisms.

Art Conservation

The photophysical properties of ammonium iron(III) hexacyanoferrate(II) are explored in art conservation research. It has potential use as a pigment in the restoration of artworks, particularly for reproducing historical blue pigments such as Prussian blue .

Coating Engineering

This compound is investigated for its application in the engineering of coatings. Its stability and color properties are of interest in the development of durable and aesthetically pleasing coatings for various materials, including metals and polymers .

Pharmaceutical Intermediates

Ammonium iron(III) hexacyanoferrate(II) is utilized as an intermediate in pharmaceutical manufacturing. Its chemical properties can be harnessed to synthesize complex molecules that are used in drug formulations .

Decorative Cosmetics

The vibrant color and safety profile of ammonium iron(III) hexacyanoferrate(II) make it suitable for use in decorative cosmetics. It can be found in products such as eyeshadows and other makeup items where a blue pigment is desired .

Poison Antidote

Interestingly, a derivative of this compound, Prussian blue, is used as an antidote for poisoning with radioactive cesium or thallium. Its ion exchange properties allow it to trap these radioactive ions and facilitate their excretion from the body .

Safety And Hazards

Propiedades

IUPAC Name |

azanium;iron(2+);iron(3+);hexacyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.2Fe.H3N/c6*1-2;;;/h;;;;;;;;1H3/q6*-1;+2;+3;/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZWGESBVHGTRX-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[Fe+2].[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Fe2N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Giese salt | |

CAS RN |

25869-00-5 |

Source

|

| Record name | Ferric ammonium ferrocyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25869-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B38991.png)

![(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B39006.png)

![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)

![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)